molecular formula C21H19N3O2 B14954362 2-(2-benzyl-1H-benzimidazol-1-yl)-N-(furan-2-ylmethyl)acetamide

2-(2-benzyl-1H-benzimidazol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14954362
M. Wt: 345.4 g/mol
InChI Key: ZBLDPRBNISUUEB-UHFFFAOYSA-N
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Description

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Telmisartan: A compound with a similar benzodiazole core, used as an antihypertensive agent.

    Domperidone: Another benzodiazole derivative, used as an antiemetic and prokinetic agent.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H19N3O2/c25-21(22-14-17-9-6-12-26-17)15-24-19-11-5-4-10-18(19)23-20(24)13-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,22,25)

InChI Key

ZBLDPRBNISUUEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4

Origin of Product

United States

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